molecular formula C9H17NO2 B6616229 methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers CAS No. 1269755-71-6

methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers

Cat. No. B6616229
CAS RN: 1269755-71-6
M. Wt: 171.24 g/mol
InChI Key: UZEQMPFHOHHHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers (M6EPC) is a compound that is widely used in scientific research. It is a mixture of two diastereomers, (R)-M6EPC and (S)-M6EPC, which differ in the arrangement of their atoms. This compound has been studied extensively in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of inflammation and pain. It has also been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers has been studied as a possible inhibitor of the enzyme thymidylate synthase, which is involved in the synthesis of DNA.

Mechanism of Action

The mechanism of action of methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers is not yet fully understood. However, it is believed that methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers binds to and inhibits the activity of certain enzymes, such as acetylcholinesterase and thymidylate synthase. Additionally, it is believed that methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers may interact with certain receptors in the body, such as the opioid receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers are not yet fully understood. However, it is believed that methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers may have anti-inflammatory, analgesic, and anticholinesterase effects. Additionally, it is believed that methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers may have an effect on the central nervous system, as well as on the cardiovascular system.

Advantages and Limitations for Lab Experiments

Methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers is a relatively easy compound to synthesize and is widely available for use in laboratory experiments. Additionally, it is relatively stable and has a low toxicity. However, due to its complexity, it can be difficult to accurately measure its concentration in solution. Additionally, its effects on the body are not yet fully understood, so further research is needed in order to determine its exact biochemical and physiological effects.

Future Directions

Methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers has many potential future directions for research. First, further studies are needed to determine its exact mechanism of action. Additionally, further studies are needed to determine its exact biochemical and physiological effects. Additionally, further studies are needed to determine its potential therapeutic applications. Finally, further studies are needed to determine the optimal dosage and administration of methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers for therapeutic use.

Synthesis Methods

Methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers is synthesized from piperidine, ethyl iodide, and methyl ester. First, piperidine is reacted with ethyl iodide in the presence of a base to form a piperidine-ethyl iodide adduct. This adduct is then reacted with methyl ester to form methyl 6-ethylpiperidine-3-carboxylate, Mixture of diastereomers. This method of synthesis has been well-documented in scientific literature.

properties

IUPAC Name

methyl 6-ethylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEQMPFHOHHHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-ethylpiperidine-3-carboxylate

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